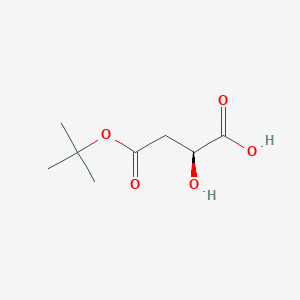(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic Acid
CAS No.: 2042360-84-7
Cat. No.: VC6019541
Molecular Formula: C8H14O5
Molecular Weight: 190.195
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2042360-84-7 |
|---|---|
| Molecular Formula | C8H14O5 |
| Molecular Weight | 190.195 |
| IUPAC Name | (2S)-2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12)/t5-/m0/s1 |
| Standard InChI Key | ZNNDGDKLQUKDGI-YFKPBYRVSA-N |
| SMILES | CC(C)(C)OC(=O)CC(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
(S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic acid belongs to the class of substituted butanoic acids, featuring a tert-butoxy group at the fourth carbon and a hydroxyl group at the second position. Its systematic IUPAC name, (2S)-4-(tert-butoxy)-2-hydroxy-4-oxobutanoic acid, reflects the stereochemistry at the second carbon (S-configuration) and the oxo group at the fourth position . The molecular formula is C₈H₁₄O₅, with a molar mass of 190.19 g/mol . The tert-butoxy moiety enhances steric bulk, influencing the compound’s reactivity and solubility in organic solvents.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2042360-84-7 | |
| Molecular Formula | C₈H₁₄O₅ | |
| Molecular Weight | 190.19 g/mol | |
| Stereochemistry | S-configuration at C2 |
Physicochemical Properties
The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF), attributed to its carboxylic acid and ester functionalities. Its melting point remains unspecified in available literature, but its stability under ambient conditions suggests a solid-state composition at room temperature . The tert-butoxy group imparts hydrolytic stability compared to smaller alkoxy substituents, making the compound suitable for multi-step synthetic workflows .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (S)-4-(tert-Butoxy)-2-hydroxy-4-oxobutanoic acid typically proceeds via a three-step sequence involving esterification, reduction, and hydrolysis. A representative protocol from the literature begins with succinic anhydride, which undergoes reaction with tert-butanol in the presence of N-hydroxysuccinimide (NHS) and 4-dimethylaminopyridine (DMAP) to yield 4-(tert-butoxy)-4-oxobutanoic acid . Subsequent borane-mediated reduction selectively reduces the carbonyl group to a hydroxyl moiety, introducing chirality through asymmetric induction. Final hydrolysis under basic conditions affords the target compound with high enantiomeric excess.
Key Reaction Steps:
-
Esterification:
Succinic anhydride + tert-butanol → 4-(tert-butoxy)-4-oxobutanoic acid (Yield: 42%) . -
Reduction:
Borane-dimethylsulfide complex reduces the ketone to a secondary alcohol (Yield: 46%) . -
Hydrolysis:
Sodium hydroxide-mediated cleavage of the tert-butyl ester (Yield: 66%) .
Optimization and Yield
Critical parameters for optimizing yield include reaction temperature, stoichiometry of tert-butanol, and catalyst selection. For instance, employing a 1.25:1 molar ratio of tert-butanol to succinic anhydride minimizes side-product formation during esterification . Chromatographic purification using dichloromethane/methanol gradients ensures high purity (>95%), as validated by thin-layer chromatography (TLC) and HPLC analyses .
Spectroscopic Characterization
NMR Analysis
¹H and ¹³C NMR spectra provide definitive evidence of the compound’s structure. In deuterated chloroform (CDCl₃), the tert-butyl group resonates as a singlet at δ 1.45 ppm (9H), while the hydroxyl proton appears as a broad signal at δ 2.20 ppm . The methylene protons adjacent to the carbonyl groups exhibit triplet patterns at δ 2.56–2.65 ppm .
Table 2: Representative NMR Data
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H: 1.45 | 1.45 | Singlet | tert-Butyl CH₃ |
| ¹H: 2.56 | 2.56 | Triplet | CH₂CO₂C(CH₃)₃ |
| ¹³C: 173.4 | 173.4 | - | Ester carbonyl |
Mass Spectrometry
HRMS analysis confirms the molecular ion [M+Na]⁺ at m/z 348.1059, consistent with the empirical formula C₁₅H₁₉NNaO₇ for intermediates derived from the compound . Fragmentation patterns further validate the loss of the tert-butoxy group (-C₄H₉O) at m/z 244.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s chiral center and bifunctional groups make it a valuable precursor in peptidomimetic drug design. For example, it has been incorporated into foldamers—synthetic oligomers mimicking α-helical peptides—to study protein-protein interactions . Its tert-butoxy group facilitates temporary protection of carboxylic acids during solid-phase peptide synthesis (SPPS).
Organic Synthesis
In asymmetric catalysis, the hydroxyl group serves as a coordinating site for metal catalysts, enabling enantioselective aldol reactions. Recent studies highlight its use in constructing β-hydroxy acid derivatives, key motifs in natural product synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume